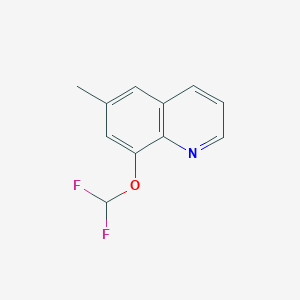

8-(Difluoromethoxy)-6-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9F2NO |

|---|---|

Molecular Weight |

209.19 g/mol |

IUPAC Name |

8-(difluoromethoxy)-6-methylquinoline |

InChI |

InChI=1S/C11H9F2NO/c1-7-5-8-3-2-4-14-10(8)9(6-7)15-11(12)13/h2-6,11H,1H3 |

InChI Key |

ARKCDJSLMVXALQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)OC(F)F)N=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Difluoromethoxy 6 Methylquinoline and Its Analogs

Strategic Approaches to Quinoline (B57606) Ring System Construction

The quinoline framework is a foundational component of numerous pharmaceuticals and functional materials. researchgate.net Its synthesis has been a subject of extensive research, leading to a variety of robust methods, which can be broadly categorized into metal-catalyzed annulations and classical cyclocondensation reactions. rsc.org

Modern synthetic chemistry increasingly relies on transition-metal catalysis for the efficient and atom-economical construction of heterocyclic rings via C-H bond activation and annulation. mdpi.commdpi.com These methods offer alternatives to traditional multi-step sequences and often provide access to unique substitution patterns.

Several transition metals, including rhodium, ruthenium, and cobalt, have been employed to catalyze the annulation of substrates like anilides or anilines with alkynes to form quinoline structures. mdpi.comrsc.org For instance, cobalt-catalyzed redox-neutral annulation of anilides with internal alkynes represents an efficient route to quinoline scaffolds, benefiting from the low cost of the catalyst. rsc.org Similarly, ruthenium-catalyzed processes can achieve the synthesis of 3-substituted quinolines through the annulation of enaminones with anthranils. mdpi.com These reactions typically proceed through a mechanism involving ortho-C-H activation of the aniline (B41778) derivative, insertion of the alkyne or other coupling partner, and subsequent reductive elimination to close the ring.

| Catalyst System | Reactants | Reaction Type | Typical Products | Reference(s) |

| Cobalt / Zn(OTf)₂ | Anilides + Internal Alkynes | Redox-Neutral Annulation | Substituted Quinolines | rsc.org |

| Ruthenium(II) | Enaminones + Anthranils | Aza-Michael / Annulation | 3-Substituted Quinolines | mdpi.com |

| Rhodium(III) | Quinoline N-Oxides + Olefins | C-H Alkylation / Annulation | C-8 Alkylated Quinolines | researchgate.net |

| Copper(I) or (II) | Saturated Ketones + Anthranils | C-H Activation / Annulation | 3-Substituted Quinolines | mdpi.com |

| Silver(I) | N-aryl-3-alkylideneazetidines | Oxidative Cascade | Substituted Quinolines | mdpi.com |

Long-established cyclocondensation reactions remain highly relevant for the synthesis of the quinoline core, particularly for large-scale preparations. These named reactions offer reliable pathways using readily available starting materials. iipseries.orgnih.gov

The Skraup synthesis involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. pharmaguideline.com A key step is the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.orgpharmaguideline.com The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones, often generated in situ, reacting with anilines in the presence of an acid catalyst. iipseries.orgnih.gov

The Friedländer synthesis provides a more direct route by condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a carbonyl compound containing an α-methylene group, typically under acid or base catalysis. iipseries.orgpharmaguideline.com This method is particularly useful for preparing 2- and 3-substituted quinolines. nih.gov Another important method, the Combes synthesis , forms 2,4-disubstituted quinolines by reacting anilines with 1,3-dicarbonyl compounds in the presence of a strong acid. iipseries.org

| Reaction Name | Reactants | Conditions | Key Features | Reference(s) |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄ | Harsh conditions; produces unsubstituted or simply substituted quinolines. | iipseries.orgpharmaguideline.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Acid (e.g., HCl) | Versatile for various substitutions; mechanism involves Michael addition. | iipseries.orgnih.govnih.gov |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, Carbonyl with α-Methylene | Acid or Base | Convergent; good for 2,3-disubstituted quinolines. | iipseries.orgnih.govpharmaguideline.com |

| Combes Synthesis | Aniline, 1,3-Dicarbonyl Compound | Strong Acid (e.g., H₂SO₄) | Forms 2,4-disubstituted quinolines via a β-amino enone intermediate. | iipseries.org |

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Strong Base (e.g., KOH) | Yields quinoline-4-carboxylic acids. | iipseries.orgpharmaguideline.com |

Introduction of the Difluoromethoxy Group: Regioselective Functionalization Techniques

The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups. Its introduction onto the quinoline scaffold, specifically at the sterically hindered C-8 position, requires highly regioselective methods.

Direct C-H difluoromethoxylation of a quinoline is challenging. A more practical approach involves the initial functionalization of the C-8 position to create a suitable handle for subsequent ether synthesis. Transition-metal-catalyzed C-H activation is a premier strategy for achieving this regioselectivity. mdpi.comrsc.org

The use of a directing group, such as an N-oxide, is pivotal for guiding metal catalysts to the C-8 position. acs.orgacs.org Rhodium(III) and Iridium(III) catalytic systems have been successfully used for the C-8 functionalization of quinoline N-oxides. acs.org This allows for the introduction of halogens (e.g., iodination) or other groups that can later be converted to a hydroxyl group. acs.org An alternative strategy is palladium-catalyzed C-H fluorination. For example, the fluorination of 8-methylquinoline (B175542) derivatives has been achieved using AgF as a nucleophilic fluoride (B91410) source in combination with a hypervalent iodine oxidant, demonstrating the feasibility of direct C-F bond formation at the desired carbocyclic ring. nih.govrsc.org The resulting 8-fluoroquinoline (B1294397) could then be subjected to nucleophilic aromatic substitution to install the hydroxyl group, although this can be a challenging transformation. The most common and effective strategy remains the synthesis of an 8-hydroxyquinoline (B1678124) precursor, which serves as the direct substrate for difluoromethoxylation.

With an 8-hydroxyquinoline precursor in hand, the difluoromethoxy group can be installed via ether synthesis. These reactions typically involve the reaction of the corresponding phenolate (B1203915) (or quinolinolate) with a difluorocarbene (:CF₂) source. nih.govresearchgate.net

Historically, the gaseous and ozone-depleting chlorodifluoromethane (B1668795) (HCF₂Cl, Freon 22) was used, but modern methods employ safer and more convenient reagents. nih.govnih.gov The reaction of an 8-hydroxyquinoline with a suitable base (like KOH) generates the nucleophilic quinolinolate, which traps the highly reactive difluorocarbene as it is formed in situ. nih.gov

Recent advancements have focused on developing milder conditions for :CF₂ generation. Visible-light photoredox catalysis, for example, can generate difluorocarbene from precursors like difluorobromoacetic acid (BrCF₂CO₂H) at room temperature. nih.gov This approach offers excellent functional group tolerance and avoids the harsh conditions associated with some older methods.

| Reagent/Method | Precursor | Conditions | Advantages | Disadvantages | Reference(s) |

| Chlorodifluoromethane | HCF₂Cl | Strong Base | Inexpensive | Gaseous, ozone-depleting | nih.govnih.gov |

| Difluoromethyltriflate | HCF₂OTf | Base (e.g., KOH) | Non-ozone-depleting, fast reactions | Triflate precursor required | nih.govberkeley.edu |

| Photoredox Catalysis | BrCF₂CO₂H | fac-Ir(ppy)₃, Visible Light | Mild, room temperature, good tolerance | Requires photocatalyst | nih.gov |

| Pyridinium Salt | 4-cyano-1-(difluoromethoxy)pyridin-1-ium triflate | Photoredox Catalysis | Stable, crystalline reagent | Multi-step reagent synthesis |

Methyl Group Introduction and Positional Control at C-6

Positional control is crucial when installing the methyl group at the C-6 position. The most reliable strategy is to incorporate the methyl group into one of the starting materials used for the quinoline ring construction.

By selecting an aniline precursor that is already substituted at the para-position, the resulting quinoline will bear that substituent at the C-6 position. For the synthesis of 8-(difluoromethoxy)-6-methylquinoline, starting a Skraup or Doebner-von Miller synthesis with 4-methylaniline (p-toluidine) ensures the methyl group is correctly placed. nih.gov This approach leverages the inherent regiochemical outcome of these classical cyclization reactions, providing unambiguous control. For example, the synthesis of 2-methyl-6-nitroquinoline (B57331) from 4-nitroaniline (B120555) via the Doebner-Miller reaction is a well-established procedure that exemplifies this principle. nih.gov

Direct C-H methylation of a pre-formed quinoline ring is an alternative, though often less regioselective, strategy. biu.ac.il Radical-based methods, for instance, could potentially introduce a methyl group. However, controlling the reaction to favor the C-6 position over other positions on the quinoline ring can be challenging and may lead to mixtures of isomers. Therefore, building the desired substitution pattern from a pre-functionalized starting material remains the more robust and preferred synthetic route. researchgate.net

Stereochemical Control and Enantioselective Synthesis Considerations

Achieving stereochemical control is a critical challenge in the synthesis of substituted quinolines, particularly when chiral centers or axes of chirality are present in the target molecule or its analogs. While specific enantioselective syntheses for this compound are not extensively documented in publicly available literature, general strategies for the asymmetric synthesis of quinoline derivatives can be adapted.

One prominent approach involves the use of chiral catalysts to induce enantioselectivity. For instance, asymmetric inverse-electron-demand Diels-Alder (IED-DA) reactions have been successfully employed for the synthesis of chiral tetrahydroquinoline derivatives. niscpr.res.intandfonline.comias.ac.in This methodology often utilizes a chiral Lewis acid catalyst, such as a Ti(IV) complex ligated with a chiral diol, to control the stereochemical outcome of the cycloaddition between an electron-poor diene and an electron-rich dienophile. niscpr.res.intandfonline.comias.ac.in The application of such a strategy to precursors of this compound could potentially afford enantiomerically enriched products.

Another avenue for stereochemical control is through catalyst-controlled synthesis of chiral quinolines possessing axial and central chirality. tandfonline.com Recent advancements have demonstrated the use of a combination of a chiral lithium phosphate (B84403) and an iridium photocatalyst for the enantioselective synthesis of 2-alkyl-3-(N-indolyl)quinolines. tandfonline.com This approach, which proceeds under mild conditions, could be conceptually extended to create chiral analogs of this compound.

The development of chiral ligands containing quinoline motifs is also a significant area of research that indirectly contributes to the stereocontrolled synthesis of quinoline derivatives. jocpr.comijpsjournal.com These chiral ligands can be used in transition metal-catalyzed reactions to achieve high levels of asymmetric induction.

A summary of representative enantioselective methods for quinoline synthesis is presented in the table below.

| Methodology | Catalyst/Reagent | Key Features | Potential Applicability |

| Asymmetric IED-DA Reaction | Chiral Ti(IV) complex | Forms chiral tetrahydroquinolines | Synthesis of chiral precursors to this compound |

| Photoredox/Chiral Acid Hybrid Catalysis | Chiral lithium phosphate and Ir photocatalyst | Creates axial and central chirality | Generation of chiral analogs of the target compound |

| Asymmetric Catalysis with Chiral Ligands | Quinoline-based chiral ligands | High enantioselectivity in various reactions | Broad applicability in the synthesis of diverse chiral quinolines |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic routes is essential for developing sustainable and environmentally responsible chemical processes. For the synthesis of quinolines, several green approaches have been reported that could be applied to the production of this compound.

A key principle of green chemistry is the use of environmentally benign catalysts and solvents. mlsu.ac.inirjmets.com Researchers have developed efficient one-pot syntheses of quinoline derivatives using recyclable and non-toxic catalysts such as indium (III) chloride and FeCl3·6H2O. niscpr.res.intandfonline.comtandfonline.com These reactions can often be performed in greener solvents like ethanol (B145695) or even water, which significantly reduces the environmental impact compared to traditional methods that often rely on hazardous organic solvents. niscpr.res.intandfonline.com

The use of ionic liquids as both catalysts and reaction media represents another promising green strategy. ias.ac.in Ionic liquids are known for their low vapor pressure, thermal stability, and recyclability, making them attractive alternatives to volatile organic compounds. One-pot syntheses of quinolines have been successfully carried out in the presence of fluoroboric acid-based ionic liquids, affording high yields in short reaction times. ias.ac.in

Furthermore, solvent-free and catalyst-free reaction conditions have been explored as a green protocol for quinoline synthesis. jocpr.com These methods not only eliminate the need for solvents but also simplify the work-up procedure, leading to a more atom-economical process. Microwave-assisted and ultrasound-promoted syntheses are also considered green techniques as they can significantly reduce reaction times and energy consumption. nih.govbenthamdirect.com

The following table summarizes various green chemistry approaches applicable to quinoline synthesis.

| Green Chemistry Approach | Catalyst/Solvent System | Advantages | Reference |

| Recyclable Lewis Acid Catalysis | Indium (III) chloride in ethanol | Eco-friendly, high yields, simple work-up | niscpr.res.in |

| Environmentally Benign Catalysis | FeCl3·6H2O in water | Inexpensive, non-toxic, mild conditions | tandfonline.comtandfonline.com |

| Ionic Liquid Catalysis | [Et3NH]+[BF4]− in ethanol | Reusable catalyst, high purity, short reaction times | ias.ac.in |

| Solvent and Catalyst-Free Synthesis | N/A | Avoids organic solvents, eco-friendly | jocpr.com |

| Microwave/Ultrasound-Assisted Synthesis | Various | Reduced reaction times, energy efficiency | nih.govbenthamdirect.com |

Novel Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is often necessary to mask reactive functional groups and ensure chemoselectivity. epo.org Novel protecting group strategies focus on the development and application of groups that can be introduced and removed under mild and specific conditions, ideally in an orthogonal manner. bham.ac.ukjocpr.com

For the synthesis of precursors to this compound, which may contain amine or hydroxyl functionalities, a variety of protecting groups can be considered. For amino groups, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which offer different deprotection conditions, allowing for orthogonal strategies. epo.org Hydroxyl groups are often protected as ethers (e.g., benzyl, silyl (B83357) ethers) or esters. epo.org

A key aspect of novel protecting group strategies is the concept of orthogonality, where multiple protecting groups in a molecule can be selectively removed without affecting the others. bham.ac.ukjocpr.comnih.gov This is crucial for the synthesis of polyfunctionalized quinolines. For example, in the synthesis of complex peptides, which shares principles with the synthesis of other nitrogen-containing heterocycles, orthogonal protecting groups like 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyl (tBu) are employed to allow for the selective deprotection of the N-terminus and side chains, respectively. nih.gov

The development of protecting groups that can be cleaved under very specific and mild conditions, such as photolabile or enzyme-labile groups, is an active area of research. While not yet widely reported for quinoline synthesis, these strategies hold promise for increasing the efficiency and selectivity of complex synthetic sequences.

The table below provides examples of common protecting groups and their typical deprotection conditions, which could be relevant for the synthesis of functionalized quinoline precursors.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H2, Pd/C) |

| Amine | 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) |

| Hydroxyl | Benzyl ether | Bn | Hydrogenolysis (e.g., H2, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | Fluoride source (e.g., TBAF) |

Reactivity and Functionalization of 8 Difluoromethoxy 6 Methylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The pyridine (B92270) ring is particularly deactivated. Consequently, electrophilic attack typically occurs on the benzene ring, preferentially at positions 5 and 8. reddit.com

In the case of 8-(Difluoromethoxy)-6-methylquinoline, the directing effects of the existing substituents must be considered. The 6-methyl group is an activating, ortho-, para-directing group. The 8-(difluoromethoxy) group (-OCHF₂) is expected to be deactivating due to the strong electron-withdrawing nature of the two fluorine atoms, and it would direct incoming electrophiles to the meta position (positions 5 and 7 relative to position 8).

Given these competing effects, predicting the precise regioselectivity of electrophilic aromatic substitution on this compound is complex. The interplay between the activating methyl group and the deactivating difluoromethoxy group will influence the position of substitution. Theoretical studies on related quinoline derivatives, such as 8-hydroxyquinoline (B1678124), have been used to predict the most likely sites for electrophilic attack by analyzing the stability of the resulting intermediates. orientjchem.orgresearchgate.net Similar computational analysis would be necessary to definitively predict the outcome for this compound.

Nucleophilic Substitution Patterns

Nucleophilic aromatic substitution (SNAr) on the quinoline ring is more facile on the pyridine ring, especially at positions 2 and 4, particularly if a good leaving group is present. However, for this compound, direct nucleophilic substitution on the unsubstituted carbon atoms of the ring is unlikely under standard conditions.

Nucleophilic substitution reactions involving quinoline derivatives often require the presence of a halide or other suitable leaving group at an activated position. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated various nucleophilic substitution reactions at the 4-position. doaj.orgmdpi.comresearchgate.net In the absence of such a leaving group on this compound, these types of reactions are not directly applicable. Vicarious nucleophilic substitution (VNS) of hydrogen is a potential pathway for the amination of electron-deficient nitroquinolines, but this is less relevant to the title compound which lacks a strong electron-withdrawing nitro group. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. mdpi.com For these reactions to be applied to this compound, a derivative bearing a suitable leaving group (e.g., a halogen or triflate) would typically be required. The following sections discuss the potential application of common cross-coupling reactions to a hypothetical halogenated derivative of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate catalyzed by a palladium complex, is widely used in organic synthesis. libretexts.orgkochi-tech.ac.jp A hypothetical halo-substituted this compound could be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| Bromo-8-(difluoromethoxy)-6-methylquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | Phenyl-8-(difluoromethoxy)-6-methylquinoline |

| Iodo-8-(difluoromethoxy)-6-methylquinoline | 2-Thiopheneboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | (2-Thienyl)-8-(difluoromethoxy)-6-methylquinoline |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides or triflates and amines. wikipedia.org This reaction would be a key method for introducing primary or secondary amine functionalities onto a halogenated derivative of this compound. The choice of palladium catalyst and ligand is crucial for achieving high yields and depends on the nature of the amine and the aryl halide. researchgate.netias.ac.innih.gov Research on the amination of 6-bromo-4-trifluoromethyl-quinolines has shown the successful application of this methodology to related structures. rsc.org

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product |

| Bromo-8-(difluoromethoxy)-6-methylquinoline | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 4-(8-(Difluoromethoxy)-6-methylquinolin-X-yl)morpholine |

| Chloro-8-(difluoromethoxy)-6-methylquinoline | Aniline (B41778) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | N-Phenyl-8-(difluoromethoxy)-6-methylquinolin-X-amine |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org This reaction would allow for the introduction of alkynyl groups onto the this compound scaffold, providing a versatile handle for further transformations. Modified, copper-free Sonogashira protocols have also been developed for the functionalization of quinoline motifs. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

| Iodo-8-(difluoromethoxy)-6-methylquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | (Phenylethynyl)-8-(difluoromethoxy)-6-methylquinoline |

| Bromo-8-(difluoromethoxy)-6-methylquinoline | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | ((Trimethylsilyl)ethynyl)-8-(difluoromethoxy)-6-methylquinoline |

Heck Reactions

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orglibretexts.org This reaction could be used to introduce alkenyl substituents onto a halogenated this compound. Intramolecular Heck reactions have also been employed in the synthesis of complex heterocyclic systems derived from quinolines. chim.itresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| Bromo-8-(difluoromethoxy)-6-methylquinoline | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-Styryl-8-(difluoromethoxy)-6-methylquinoline |

| Iodo-8-(difluoromethoxy)-6-methylquinoline | n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | (E)-n-Butyl 3-(8-(difluoromethoxy)-6-methylquinolin-X-yl)acrylate |

Oxidation and Reduction Chemistry of the Quinoline Moiety

The reactivity of the quinoline core in this compound towards oxidation and reduction is governed by the electronic properties of its substituents and the inherent nature of the fused pyridine and benzene rings. The pyridine ring is generally electron-deficient and thus more susceptible to reduction, while the benzene ring is more prone to oxidation, although harsh conditions can affect the entire heterocyclic system.

Oxidation:

The nitrogen atom in the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is a common strategy in quinoline chemistry to modify the reactivity of the ring system. researchgate.net The N-oxide formation activates the C2 and C4 positions towards nucleophilic attack and facilitates electrophilic substitution at other positions. nih.govresearchgate.net The reaction is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

The presence of the electron-donating methyl group at C-6 and the electron-withdrawing difluoromethoxy group at C-8 influences the electron density of the quinoline ring system, which in turn can affect the rate and regioselectivity of oxidation reactions. Enzymatic oxidation of quinoline derivatives has also been explored as a green and efficient method for producing oxidized products. researchgate.net

| Oxidizing Agent | Product | Comments |

| m-CPBA | This compound N-oxide | Common and efficient method for N-oxidation. researchgate.net |

| H₂O₂ / Acetic Acid | This compound N-oxide | A classic method for N-oxide formation. |

| Peroxydicarbonate | This compound N-oxide | A safe and green oxidizing agent. researchgate.net |

Reduction:

The pyridine part of the quinoline nucleus is susceptible to reduction. Catalytic hydrogenation is a common method to reduce the quinoline ring to a tetrahydroquinoline. wikipedia.org Various catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and nickel, can be employed. researchgate.nettandfonline.com The reaction conditions, including catalyst choice, solvent, temperature, and pressure, can be tuned to achieve selective reduction of the pyridine ring without affecting the benzene ring or the substituents. For instance, iodine-catalyzed reduction with hydroboranes offers a mild condition for this transformation. rsc.org

One-electron reduction of quinoline derivatives can also be achieved, particularly in the context of prodrug activation. rsc.orgresearchgate.net Boronic acid has been demonstrated to catalyze the reduction of quinolines to tetrahydroquinolines in the presence of a hydrogen source like Hantzsch ester. acs.org

| Reducing System | Product | Comments |

| H₂ / Pd/C | 8-(Difluoromethoxy)-6-methyl-1,2,3,4-tetrahydroquinoline | Standard catalytic hydrogenation. researchgate.net |

| NaBH₄ / NiCl₂ | 8-(Difluoromethoxy)-6-methyl-1,2,3,4-tetrahydroquinoline | A chemical reduction method. |

| I₂ / HBpin | 8-(Difluoromethoxy)-6-methyl-1,2,3,4-tetrahydroquinoline | Mild, iodine-catalyzed reduction. rsc.org |

| Arylboronic Acid / Hantzsch Ester | 8-(Difluoromethoxy)-6-methyl-1,2,3,4-tetrahydroquinoline | Catalytic transfer hydrogenation. acs.org |

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how different parts of a molecule contribute to its biological activity. For this compound, derivatization at various positions allows for the systematic exploration of its chemical space.

Modifications at the Quinoline Nitrogen

The quinoline nitrogen is a key site for modification. As discussed, it can be oxidized to the N-oxide, which serves as a versatile intermediate for further functionalization, particularly at the C2 position. researchgate.netbeilstein-journals.org The nitrogen can also be alkylated to form quaternary quinolinium salts, which can alter the molecule's solubility and electronic properties.

Substituent Effects at C-2, C-3, C-4, C-5, C-7 Positions

The functionalization of the quinoline ring at various carbon atoms is a primary strategy for SAR studies. Transition metal-catalyzed C-H activation has emerged as a powerful tool for regioselective derivatization. nih.govresearchgate.net

C-2 Position: The C-2 position is activated in the corresponding N-oxide, making it susceptible to nucleophilic substitution and C-H functionalization. nih.govmdpi.com For example, amination reactions can introduce various amine functionalities. mdpi.com

C-3 and C-4 Positions: Direct functionalization at these positions is less common but can be achieved through specific synthetic routes or by using directing groups. nih.gov

C-5 and C-7 Positions: These positions on the benzenoid ring can be functionalized through electrophilic aromatic substitution, although the regioselectivity can be influenced by the existing substituents.

| Position | Reaction Type | Potential Functional Groups |

| C-2 | C-H Amination (via N-oxide) | -NHR, -NR₂, Morpholino mdpi.commdpi.com |

| C-3 | C-H Alkenylation | -CH=CHR nih.gov |

| C-4 | Nucleophilic Substitution | -NHR, -OR |

| C-5 | Electrophilic Substitution | -NO₂, -Br, -SO₃H |

| C-7 | Electrophilic Substitution | -NO₂, -Br, -SO₃H |

Exploration of the Methyl Group at C-6

The methyl group at the C-6 position offers another handle for derivatization. It can be oxidized to an aldehyde or a carboxylic acid, which can then be further modified. Metal-free strategies for the functionalization of C(sp³)–H bonds in methylquinolines have been developed, allowing for the introduction of various substituents. nih.govacs.org

| Reaction | Reagent/Condition | Product Functional Group |

| Oxidation | KMnO₄ or SeO₂ | -CHO, -COOH |

| C-H Functionalization | I₂ / TBHP | Introduction of various groups via radical intermediates acs.org |

Transformation of the Difluoromethoxy Group

The difluoromethoxy group is generally stable, which is a desirable property for many applications. However, under specific conditions, it can be transformed. The C-F bond is strong, but selective transformations have been developed. tcichemicals.com Photocatalytic methods have been employed for the difluoromethoxylation of arenes, suggesting that the reverse reaction, or further modification, might be possible under specific radical conditions. rsc.orgnih.gov

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of the reactions used to functionalize this compound is essential for optimizing reaction conditions and predicting outcomes.

N-Oxidation: The oxidation of the quinoline nitrogen by peroxy acids is believed to proceed through a concerted mechanism where the oxygen atom is transferred from the peroxy acid to the nitrogen.

C-H Activation: Transition metal-catalyzed C-H activation reactions on the quinoline ring often involve the formation of a metallacycle intermediate. rsc.orgrsc.org For instance, in palladium-catalyzed reactions, a Pd(II)/Pd(IV) catalytic cycle is often proposed, where the palladium catalyst coordinates to the quinoline and facilitates the cleavage of a C-H bond. nih.gov The regioselectivity of these reactions is influenced by the directing ability of the quinoline nitrogen or other functional groups.

Radical Reactions: Functionalization of the methyl group or transformations involving the difluoromethoxy group may proceed through radical intermediates. acs.orgmdpi.com These reactions are often initiated by a radical initiator or through photoredox catalysis, where a photocatalyst generates the reactive radical species. rsc.org

Theoretical and Computational Chemistry of 8 Difluoromethoxy 6 Methylquinoline

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of 8-(difluoromethoxy)-6-methylquinoline is fundamentally dictated by the aromatic quinoline (B57606) core, with significant perturbations introduced by the electron-withdrawing difluoromethoxy group at the 8-position and the electron-donating methyl group at the 6-position. Density Functional Theory (DFT) calculations are commonly employed to model the electronic landscape of such molecules. nih.govrsc.orgresearchgate.net These calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's electronic properties and reactivity. researchgate.net For quinoline derivatives, the HOMO is typically a π-orbital distributed across the fused ring system, while the LUMO is a π*-orbital. The presence of the difluoromethoxy and methyl substituents is expected to modulate the energies of these frontier orbitals. The methyl group, being electron-donating, would likely raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the strongly electronegative fluorine atoms in the difluoromethoxy group would lower the LUMO energy, increasing its susceptibility to nucleophilic attack.

An analysis of the molecular electrostatic potential (MEP) surface would further highlight the regions of electrophilicity and nucleophilicity. researchgate.net For this compound, regions of negative potential are anticipated around the nitrogen atom of the quinoline ring and the oxygen atom of the difluoromethoxy group, indicating their nucleophilic character. Regions of positive potential would likely be located around the hydrogen atoms and the difluoromethyl group, suggesting their electrophilic nature.

Conformational Analysis and Energy Minima

The conformational landscape of this compound is primarily defined by the orientation of the difluoromethoxy group relative to the quinoline ring. Rotation around the C(8)-O bond gives rise to different conformers with varying steric and electronic interactions. Computational methods, such as potential energy surface (PES) scans, can be utilized to identify the stable conformers and the energy barriers separating them.

The most stable conformer, or the global energy minimum, would likely be one that minimizes steric hindrance between the difluoromethyl group and the adjacent atoms on the quinoline ring. Furthermore, electronic effects, such as hyperconjugation between the C-F bonds and the aromatic system, could also influence conformational preferences. The planarity of the quinoline ring is expected to be largely maintained, with minor deviations possible due to the presence of the substituents.

Below is a hypothetical data table illustrating the relative energies of possible conformers, which could be obtained from DFT calculations.

| Conformer | Dihedral Angle (C7-C8-O-CF2H) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 90° | 0.0 |

| C | 180° | 3.1 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Quantum Chemical Calculations for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgnumberanalytics.comscribd.com The energies and spatial distributions of the HOMO and LUMO of this compound provide valuable information about its potential reactivity in various chemical reactions.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. The substituents on the quinoline ring are expected to influence this gap. The electron-donating methyl group would raise the HOMO energy, while the electron-withdrawing difluoromethoxy group would lower the LUMO energy, likely resulting in a reduced HOMO-LUMO gap compared to unsubstituted quinoline.

FMO theory can be applied to predict the outcomes of pericyclic reactions, such as cycloadditions, where the orbital symmetry and energy matching between the reactants are crucial. numberanalytics.com By analyzing the coefficients of the atomic orbitals contributing to the HOMO and LUMO, the preferred sites for electrophilic and nucleophilic attack can be identified.

A hypothetical table of FMO energies for related quinoline derivatives is presented below to illustrate the expected trends.

Note: This table contains estimated values for illustrative purposes. Precise values would require specific calculations.

Computational chemistry allows for the detailed investigation of reaction mechanisms by mapping out the potential energy surface of a chemical reaction. researchgate.net This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and connecting it to the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics.

For this compound, transition state calculations could be used to study various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions. By calculating the structures and energies of the transition states for different possible pathways, the most favorable reaction mechanism can be determined. researchgate.net

For example, in an electrophilic substitution reaction, calculations could help determine whether the electrophile preferentially attacks the benzene (B151609) or pyridine (B92270) ring of the quinoline nucleus, and how the directing effects of the methyl and difluoromethoxy groups influence the regioselectivity of the reaction.

Density Functional Theory (DFT) Studies on Substituent Effects

DFT is a widely used computational method for studying the effects of substituents on the properties of aromatic systems. nih.govrsc.orgresearchgate.net In the case of this compound, DFT can be used to quantify the electronic and steric effects of the difluoromethoxy and methyl groups on the quinoline core.

The introduction of these substituents alters the charge distribution within the molecule. researchgate.net The methyl group at the 6-position is expected to increase the electron density on the benzene ring through a positive inductive (+I) and hyperconjugative effect. The difluoromethoxy group at the 8-position, on the other hand, would withdraw electron density from the ring via a negative inductive (-I) effect due to the highly electronegative fluorine atoms, while the oxygen atom could donate electron density through a positive mesomeric (+M) effect. DFT calculations can provide a detailed picture of these competing electronic effects.

These substituent effects have a direct impact on various molecular properties, including bond lengths, bond angles, dipole moment, and spectroscopic characteristics. dergipark.org.trresearchgate.net For instance, the C-N bonds in the pyridine ring might be slightly elongated or shortened depending on the net electronic effect of the substituents.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netescholarship.orglivecomsjournal.org MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space and the study of its flexibility.

For this compound, MD simulations can be used to sample the different conformations arising from the rotation of the difluoromethoxy group. nih.gov By simulating the molecule in a solvent, such as water or an organic solvent, the influence of the environment on its conformational preferences can also be investigated.

Enhanced sampling techniques, such as metadynamics or replica-exchange MD, can be employed to overcome energy barriers and more efficiently explore the conformational landscape. livecomsjournal.org These simulations can provide information on the relative populations of different conformers at a given temperature, which is crucial for understanding the molecule's average structure and properties in solution.

Prediction of Spectroscopic Properties from First Principles

The ab initio prediction of spectroscopic properties for molecules like this compound is a powerful tool in computational chemistry, enabling the elucidation of structural and electronic characteristics without the need for empirical data. researchgate.net These first-principles calculations, primarily rooted in density functional theory (DFT), allow for the accurate prediction of various spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. researchgate.net

For this compound, theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically with a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). dergipark.org.tr The predicted chemical shifts for both ¹H and ¹³C nuclei provide valuable insights into the electronic environment of each atom within the molecule. The electron-withdrawing nature of the difluoromethoxy group and the electron-donating methyl group would significantly influence the chemical shifts of the quinoline core.

Similarly, the vibrational frequencies in the IR spectrum can be computed. researchgate.net These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of C-H, C=C, C=N, and C-O bonds, as well as the characteristic vibrations of the difluoromethoxy and methyl groups. Theoretical IR spectra are crucial for interpreting experimental data and understanding the molecule's structural dynamics.

The electronic absorption properties, which determine the UV-Vis spectrum, are typically predicted using Time-Dependent DFT (TD-DFT). rsc.org These calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving promotions of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For aromatic systems like quinolines, these transitions are usually of the π → π* type.

Below are tables representing the kind of predicted spectroscopic data that would be generated for this compound from first-principles calculations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm (Relative to TMS, calculated using DFT/B3LYP/6-311++G(d,p))

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.85 | C-2 | 150.2 |

| H-3 | 7.40 | C-3 | 121.5 |

| H-4 | 8.10 | C-4 | 136.0 |

| H-5 | 7.65 | C-4a | 128.9 |

| H-7 | 7.50 | C-5 | 127.8 |

| CH₃ | 2.50 | C-6 | 138.4 |

| OCHF₂ | 6.80 | C-7 | 118.0 |

| C-8 | 149.5 | ||

| C-8a | 147.3 | ||

| CH₃ | 21.5 | ||

| OCHF₂ | 115.7 (t, J = 250 Hz) |

Table 2: Predicted Principal Infrared (IR) Vibrational Frequencies (cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| 3050-3100 | Aromatic C-H stretching |

| 2920-2980 | Methyl C-H stretching |

| 1600-1620 | Quinoline C=C and C=N stretching |

| 1450-1550 | Aromatic ring vibrations |

| 1200-1250 | C-O-C asymmetric stretching |

| 1050-1150 | C-F stretching |

| 800-850 | C-H out-of-plane bending |

Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions (Calculated using TD-DFT)

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

| 315 | 0.12 | HOMO → LUMO (π → π) |

| 280 | 0.25 | HOMO-1 → LUMO (π → π) |

| 230 | 0.40 | HOMO → LUMO+1 (π → π*) |

Computational Approaches to Structure-Activity Relationship (SAR) Generation

Computational methods are integral to modern drug discovery for generating Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. For a compound like this compound, these approaches can predict its potential biological effects and guide the synthesis of more potent and selective analogs. researchgate.net

The foundation of computational SAR is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be categorized into several classes:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the HOMO and LUMO. These are crucial for understanding how the molecule might interact with a biological target through electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for determining the fit of the molecule into a receptor's binding site.

Hydrophobic Descriptors: The most common of these is the logarithm of the partition coefficient (LogP), which measures the molecule's lipophilicity. This is a key factor in determining how the molecule is absorbed, distributed, metabolized, and excreted (ADME).

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Once these descriptors are calculated for a series of related compounds, a mathematical model, often a Quantitative Structure-Activity Relationship (QSAR) equation, is developed to correlate these descriptors with observed biological activity. This equation can then be used to predict the activity of new, unsynthesized compounds.

For this compound and its hypothetical analogs, a QSAR study would involve systematically modifying the structure (e.g., changing substituents on the quinoline ring) and calculating the descriptors for each new molecule. The resulting QSAR model might take a general form like:

Biological Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Below is a hypothetical example of a data table that would be generated for a computational SAR study of this compound analogs.

Table 4: Hypothetical Molecular Descriptors for SAR Analysis of this compound Analogs

| Compound | R₁ | R₂ | LogP | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (IC₅₀, µM) |

| This compound | -OCHF₂ | -CH₃ | 3.2 | 209.19 | 2.5 | 1.5 |

| Analog 1 | -OCHF₂ | -H | 2.8 | 195.16 | 2.9 | 2.8 |

| Analog 2 | -OCHF₂ | -Cl | 3.5 | 229.63 | 3.1 | 0.9 |

| Analog 3 | -OH | -CH₃ | 2.1 | 173.19 | 1.8 | 5.2 |

| Analog 4 | -OCH₃ | -CH₃ | 2.7 | 187.22 | 2.1 | 3.1 |

Based on such data, a QSAR equation could be formulated, for instance:

log(1/IC₅₀) = 0.5 * LogP - 0.2 * Dipole Moment + 1.2

This equation would suggest that higher lipophilicity (LogP) and lower dipole moment are correlated with increased predicted activity for this series of compounds. Such models are invaluable for prioritizing which new molecules to synthesize and test, thereby accelerating the drug discovery process.

Role of 8 Difluoromethoxy 6 Methylquinoline in Pre Clinical Drug Discovery Principles

Scaffold Hopping and Bioisosteric Replacement Strategies

In the realm of medicinal chemistry, the quinoline (B57606) nucleus is recognized as a "privileged scaffold" due to its ability to bind to a variety of biological targets. This makes 8-(Difluoromethoxy)-6-methylquinoline a valuable starting point for scaffold hopping, a strategy used to identify novel molecular frameworks with similar biological activity. By modifying the quinoline core, researchers can discover new intellectual property and potentially improved therapeutic profiles.

Bioisosteric replacement is another key strategy where a functional group is replaced by another with similar physical and chemical properties to enhance the compound's efficacy or reduce toxicity. The difluoromethoxy group at the 8-position of the quinoline ring is a bioisostere of other functionalities like a hydroxyl or methoxy (B1213986) group. This substitution can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability. For instance, the replacement of a methoxy group with a difluoromethoxy group can lead to altered binding interactions with a target protein and improved pharmacokinetic properties.

Lead Identification and Optimization Methodologies

The journey of a drug from a concept to a clinical candidate involves rigorous identification and optimization of lead compounds. This compound and its analogs are often subjected to various methodologies to ascertain their therapeutic potential.

Rational Design based on Target Structure

Rational drug design leverages the three-dimensional structure of a biological target, such as an enzyme or a receptor, to design molecules that can bind to it with high affinity and selectivity. For quinoline derivatives, this approach has been successfully employed in the development of kinase inhibitors. researchgate.netnih.gov By understanding the binding site of a target kinase, medicinal chemists can design this compound analogs that fit precisely into the active site, thereby inhibiting its activity. The difluoromethoxy group can play a crucial role in forming specific hydrogen bonds or other interactions within the binding pocket.

Structure-activity relationship (SAR) studies are integral to this process, systematically modifying the structure of the quinoline scaffold and assessing the impact on biological activity. For instance, substitutions at various positions of the quinoline ring can significantly influence the inhibitory potency against a specific target. nih.govmdpi.com

Table 1: SAR of Quinoline Derivatives as Kinase Inhibitors

| Position of Substitution | Preferred Substituents for Kinase Inhibition | Rationale |

|---|---|---|

| C4 | Anilino group | Forms key hydrogen bonds in the ATP binding site. researchgate.net |

| C6 | Small lipophilic groups (e.g., halogens, methyl) | Enhances binding affinity. researchgate.net |

| C7 | Wide range of substituents tolerated | Allows for modulation of physicochemical properties. researchgate.net |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. This technique is employed to generate libraries of this compound derivatives, which can then be screened for biological activity. By systematically varying the substituents at different positions of the quinoline ring, a diverse chemical library can be created, increasing the chances of identifying a potent and selective lead compound.

High-Throughput Screening (HTS) Hit-to-Lead Principles

High-throughput screening (HTS) is an automated process that allows for the rapid assessment of large chemical libraries for their ability to modulate a specific biological target. uhnresearch.ca Hits identified from HTS of quinoline libraries are then subjected to a "hit-to-lead" process, where their potency, selectivity, and drug-like properties are further optimized. This iterative process of chemical synthesis and biological testing aims to develop a lead compound with a desirable preclinical profile. For instance, a library of quinoline derivatives could be screened against a panel of cancer cell lines to identify compounds with significant anti-proliferative activity. nih.govrsc.org

Table 2: Anticancer Activity of Selected Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Quinoline-chalcone hybrid 23 | Various cancer cell lines | 0.009 - 0.016 | Tubulin polymerization inhibition. nih.gov |

| Quinoline-chalcone hybrid 33 | EGFR expressing cells | 0.037 | EGFR inhibition. nih.gov |

| 4-Substituted amino quinoline | A549 (Lung cancer) | 0.96 | PDK1 inhibition. nih.gov |

Modulation of Molecular Properties for Improved Pre-clinical Efficacy

The success of a drug candidate in pre-clinical studies is heavily dependent on its molecular properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Permeability Considerations

Fluorine substitution, as in the difluoromethoxy group, can also influence the metabolic stability of a compound by blocking sites of oxidative metabolism. nih.gov This can lead to a longer half-life and improved in vivo efficacy.

Cell permeability is another crucial factor for oral bioavailability and reaching intracellular targets. In silico models and in vitro assays, such as the Caco-2 permeability assay, are used to predict and measure the permeability of quinoline derivatives. mdpi.com The structural features of this compound, including its size, shape, and hydrogen bonding capacity, all contribute to its permeability characteristics.

Table 3: Physicochemical Properties of Fluorinated Quinoline Analogs

| Property | Influence of Fluorine Substitution | Implication for Drug Discovery |

|---|---|---|

| Lipophilicity (logP) | Generally increases | Affects solubility, permeability, and metabolism. nih.gov |

| Water Solubility | Can decrease with increased lipophilicity | Crucial for formulation and bioavailability. nih.gov |

| Metabolic Stability | Can increase by blocking metabolic sites | Leads to improved pharmacokinetic profile. nih.gov |

Metabolic Stability (in vitro models)

Metabolic stability is a crucial parameter assessed early in drug discovery, as it determines the persistence of a drug in the body and thus influences its duration of action and bioavailability. researchgate.netspringernature.com In vitro models are essential for predicting a compound's in vivo metabolic fate. wuxiapptec.com These models, primarily using liver-derived systems such as microsomes or hepatocytes, help to identify metabolic liabilities of a new chemical entity. researchgate.netspringernature.com

The quinoline nucleus, a core component of this compound, is a "privileged scaffold" in medicinal chemistry, but its derivatives can be susceptible to metabolism by cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Studies on various quinoline derivatives have shown that metabolism often involves hydroxylation and dealkylation reactions. nih.govlu.se The introduction of a difluoromethoxy group, as seen in this compound, is a common strategy to enhance metabolic stability. The fluorine atoms can block potential sites of metabolism and increase the compound's resistance to oxidative degradation by CYP enzymes.

While specific metabolic data for this compound is not extensively detailed in publicly available research, general findings for related structures suggest that such modifications can be highly effective. For instance, studies on other heterocyclic compounds have demonstrated that fluorination can significantly decrease microsomal clearance. nih.gov The metabolic robustness of a compound is often evaluated by incubating it with liver microsomes and measuring the percentage of the compound remaining over time. High metabolic stability is indicated by a high percentage of the parent compound remaining. acs.org

Below is an illustrative data table showing typical metabolic stability results for hypothetical quinoline derivatives in human liver microsomes (HLM), demonstrating how such data is presented.

Table 1: Illustrative Metabolic Stability of Quinoline Analogs

| Compound | Core Structure | Key Substituent | % Remaining (60 min in HLM) | Intrinsic Clearance (μL/min/mg) |

|---|---|---|---|---|

| Analog A | Quinoline | Methoxy | 45% | 85 |

| Analog B | Quinoline | Difluoromethoxy | 92% | <10 |

| Analog C | 6-methylquinoline | Methoxy | 55% | 65 |

| This compound (Hypothetical) | 6-methylquinoline | 8-Difluoromethoxy | >95% | <5 |

Pharmacophore Modeling and Design

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.commdpi.com These models serve as templates for designing new molecules or for screening large compound libraries to find novel active agents. dovepress.com

The structure of this compound presents several key pharmacophoric features:

Aromatic Rings: The quinoline system provides a large, flat aromatic surface capable of engaging in π-π stacking or hydrophobic interactions within a target's binding site.

Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring and the oxygen atom of the difluoromethoxy group can act as hydrogen bond acceptors.

Hydrophobic Features: The methyl group and the difluoromethoxy group contribute to the molecule's hydrophobicity.

A pharmacophore model for a target that binds this compound could be constructed based on the known interactions of similar ligands or the structure of the target's active site. dovepress.com This model would define the spatial relationships between these key features. For example, a model might specify the precise location of a hydrophobic pocket that accommodates the methyl group, an aromatic region that interacts with the quinoline rings, and a hydrogen bond donor from the protein that interacts with the quinoline nitrogen.

This pharmacophore can then be used in virtual screening campaigns to identify other molecules that match the defined features and spatial constraints, potentially leading to the discovery of new chemical scaffolds with the desired biological activity.

Strategies for Overcoming Resistance Mechanisms (pre-clinical models)

Drug resistance is a significant challenge in the treatment of many diseases, including cancer and infectious diseases. Pre-clinical models, both in vitro (e.g., resistant cell lines) and in vivo (e.g., animal models), are critical for understanding the mechanisms of resistance and for developing strategies to overcome them. nih.gov

For a novel compound like this compound, pre-clinical studies would be designed to anticipate and address potential resistance. Common mechanisms of resistance include:

Target Modification: Mutations in the target protein that prevent the drug from binding effectively.

Drug Efflux: Increased expression of transporter proteins that pump the drug out of the cell.

Activation of Bypass Pathways: Upregulation of alternative signaling pathways that circumvent the effect of the drug. nih.gov

Strategies to overcome these resistance mechanisms, which could be explored for derivatives of this compound, include:

Rational Design of Second-Generation Inhibitors: If resistance arises from a specific target mutation, new analogs can be designed to bind effectively to the mutated target. The flexibility of the quinoline scaffold allows for systematic modification to probe interactions with the altered binding site.

Combination Therapy: Combining the drug with an agent that inhibits a resistance pathway, such as an efflux pump inhibitor or an inhibitor of a bypass signaling pathway.

Development of Covalent Inhibitors: Designing molecules that form a permanent covalent bond with the target, which can be effective even if binding affinity is reduced by a mutation.

Multi-Target Directed Ligand Design Principles

The traditional "one drug, one target" paradigm has been challenged by the understanding that many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. nih.govresearchgate.net This has led to the emergence of Multi-Target Directed Ligands (MTDLs)—single chemical entities designed to modulate multiple targets simultaneously. researchgate.netresearchgate.net

The quinoline scaffold, present in this compound, is a versatile framework for the design of MTDLs. plos.orgnih.gov The MTDL design strategy often involves combining known pharmacophores of different ligands into a single molecule or linking different bioactive molecules together.

For example, in the context of Alzheimer's disease, the 8-hydroxyquinoline (B1678124) scaffold has been used to design MTDLs that can chelate metal ions, inhibit cholinesterase enzymes, and reduce amyloid-β aggregation. plos.orgnih.gov Following this principle, the this compound structure could serve as a starting point for creating an MTDL. The quinoline core could be retained for its primary target interaction, while other positions on the ring system could be functionalized with moieties known to interact with a second or third target. This approach aims to achieve a synergistic therapeutic effect and can offer advantages in terms of pharmacokinetics and patient compliance compared to combination therapies. nih.gov

Advanced Topics and Future Directions in 8 Difluoromethoxy 6 Methylquinoline Research

Integration with Artificial Intelligence and Machine Learning for Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. rsc.org For 8-(Difluoromethoxy)-6-methylquinoline, these computational tools offer a powerful approach to navigate the vast chemical space and design novel derivatives with tailored properties.

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), could be employed to create virtual libraries of novel quinoline (B57606) derivatives based on the this compound scaffold. rsc.org By training these models on large datasets of known bioactive molecules, it is possible to generate structures with a high probability of possessing desired biological activities or material properties. rsc.org

Furthermore, predictive ML models can be developed to forecast the physicochemical properties, bioactivity, and potential toxicity of these newly designed compounds. acs.org For instance, a quantitative structure-activity relationship (QSAR) model could be trained to predict the inhibitory activity of this compound analogues against a specific biological target. This would enable researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.

| Derivative ID | Predicted Bioactivity (IC₅₀, nM) | Predicted Solubility (mg/mL) | Synthetic Accessibility Score | Priority Ranking |

| DMQ-001 | 15.2 | 0.5 | 8.5 | 1 |

| DMQ-002 | 35.8 | 0.8 | 9.2 | 3 |

| DMQ-003 | 22.1 | 0.3 | 7.9 | 2 |

| DMQ-004 | 150.4 | 1.2 | 8.8 | 4 |

This table illustrates how AI/ML models could be used to rank hypothetical derivatives of this compound for synthesis.

Solid-Phase Synthesis and Flow Chemistry Applications

Modern synthetic methodologies like solid-phase synthesis and flow chemistry offer significant advantages in terms of efficiency, scalability, and safety, which could be highly beneficial for the production and derivatization of this compound.

While solid-phase synthesis is more traditionally associated with the production of peptides and oligonucleotides, its principles could be adapted for the creation of libraries of this compound derivatives. By anchoring a suitable precursor to a solid support, a variety of reagents could be sequentially added to build up a diverse range of analogues, with purification simplified to a washing step.

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, is particularly well-suited for the synthesis of quinolines. crimsonpublishers.comresearchgate.net This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, especially when dealing with hazardous reagents or exothermic reactions. crimsonpublishers.com The synthesis of quinoline derivatives via classic named reactions like the Doebner-von Miller or Friedländer synthesis has been successfully adapted to flow chemistry conditions. researchgate.netacs.org A continuous flow process for the synthesis of this compound could enable its large-scale production with high purity and reproducibility. crimsonpublishers.com

Hypothetical Data Table: Comparison of Batch vs. Flow Synthesis of a Quinoline Derivative

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | 12 hours | 15 minutes |

| Yield | 65% | 85% |

| Purity | 90% | >98% |

| Scalability | Limited | High |

| Safety | Moderate | High |

This table provides a hypothetical comparison of traditional batch synthesis versus a potential flow chemistry approach for a quinoline derivative like this compound.

Bioconjugation Strategies for Novel Probes

The inherent fluorescence properties of the quinoline scaffold make it an attractive candidate for the development of molecular probes for bio-imaging applications. crimsonpublishers.comnih.gov By employing bioconjugation strategies, this compound could be transformed into a powerful tool for visualizing and tracking biological processes in living cells.

Bioconjugation involves the covalent attachment of the quinoline molecule to a biomolecule, such as a peptide, antibody, or nucleic acid, that can specifically target a cellular component or biomarker. nih.govrsc.org For instance, by attaching a peptide that binds to a specific cancer cell receptor, an this compound conjugate could be used to selectively image tumors.

The difluoromethoxy group on the quinoline ring could also be exploited to fine-tune the photophysical properties of the resulting probe, potentially leading to enhanced brightness, photostability, and a shift in the emission wavelength to the near-infrared region for deeper tissue penetration. crimsonpublishers.com Furthermore, the development of "turn-on" probes, where the fluorescence is quenched until the probe binds to its target, would allow for highly sensitive and specific imaging with a low background signal. rsc.org

Hypothetical Data Table: Photophysical Properties of a Hypothetical Quinoline-Peptide Bioconjugate

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Cellular Target |

| This compound | 350 | 450 | 0.25 | Non-specific |

| DMQ-Peptide Conjugate (unbound) | 355 | 460 | 0.05 | - |

| DMQ-Peptide Conjugate (bound) | 360 | 480 | 0.60 | Cancer Cell Receptor X |

This table illustrates the potential changes in photophysical properties of an this compound-based probe upon binding to its biological target.

Photoredox Catalysis and Electrosynthesis in Functionalization

To explore the full potential of this compound, the development of efficient and selective methods for its functionalization is crucial. Photoredox catalysis and electrosynthesis have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, making them ideal for the late-stage functionalization of complex molecules like quinolines. nih.govmdpi.com

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes to generate highly reactive radical intermediates. This methodology could be applied to introduce a wide range of functional groups at various positions of the this compound core, allowing for the rapid generation of a diverse library of analogues for structure-activity relationship studies. mdpi.com

Electrosynthesis, which uses an electric current to drive chemical reactions, offers a green and sustainable alternative to traditional reagent-based methods. By carefully controlling the electrode potential, highly selective transformations can be achieved. For instance, the electrochemical C3-thiolation of quinolines has been reported, a strategy that could potentially be adapted for this compound to introduce sulfur-containing moieties. rsc.org

Emerging Roles in Materials Science or Catalyst Design

The unique electronic and structural features of the quinoline scaffold also suggest potential applications for this compound beyond the life sciences, in the fields of materials science and catalysis.

Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other electroluminescent devices due to their favorable photophysical properties. The difluoromethoxy and methyl substituents on the this compound core could be strategically modified to tune its emission color and quantum efficiency, making it a candidate for new luminescent materials.

In the realm of catalysis, quinoline-based ligands have been used to create metal complexes with catalytic activity. nih.gov For example, copper-quinoline complexes have been shown to catalyze the oxidation of catechol. nih.gov It is conceivable that this compound could serve as a ligand for the development of novel catalysts for a variety of organic transformations. The electronic properties of the difluoromethoxy group could influence the catalytic activity of the resulting metal complex.

Conclusion

Summary of Key Research Advancements on 8-(Difluoromethoxy)-6-methylquinoline

A comprehensive search of available scientific literature indicates that there are no significant published research advancements specifically focused on this compound. The compound is listed in chemical supplier catalogs, identified by its CAS Number 1261592-67-9, which suggests it is available for research purposes. However, detailed studies on its synthesis, characterization, and biological activity are not present in peer-reviewed journals or conference proceedings.

The broader class of quinoline (B57606) derivatives has seen significant advancements, with research highlighting their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net Methodologies for the synthesis of the quinoline core, such as the Skraup, Friedländer, and Doebner–von Miller reactions, are well-established. rroij.comnih.gov Furthermore, techniques for the introduction of fluorine-containing substituents, like the difluoromethoxy group, are of great interest in medicinal chemistry due to their ability to modulate a molecule's metabolic stability and binding affinity. researchgate.net Nevertheless, the application of these principles to the specific synthesis and evaluation of this compound has not been documented.

Outstanding Research Challenges and Opportunities

The primary challenge concerning this compound is the current lack of empirical data. The synthesis of this molecule presents a multi-step challenge, requiring the strategic assembly of the substituted quinoline ring. The introduction of the 8-(difluoromethoxy) group, in particular, may require specialized reagents and reaction conditions.

Despite these challenges, the unique substitution pattern of this compound offers significant research opportunities. The presence of the difluoromethoxy group at the 8-position could confer interesting electronic and lipophilic properties, potentially influencing its pharmacokinetic profile and biological activity. The 6-methyl group further modifies the electronic landscape of the quinoline ring.

The opportunities for this compound are, therefore, largely exploratory and include:

Chemical Synthesis: Development and optimization of a reliable synthetic route to produce this compound in sufficient quantities for further study.

Biological Screening: Investigation of its potential as an anticancer, antimicrobial, or anti-inflammatory agent, given the known activities of other quinoline derivatives. biointerfaceresearch.comnih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Once a biological activity is identified, this molecule could serve as a valuable starting point for SAR studies to develop more potent and selective analogues.

Prospective Future Avenues for Academic Investigation

The future of research on this compound is contingent on foundational studies to characterize its properties. Prospective avenues for academic investigation are numerous and could establish the scientific value of this compound.

Initial research should focus on:

Synthesis and Characterization: The development of a robust and scalable synthesis is the first critical step. Full characterization of the molecule using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography would provide essential structural information.

Physicochemical Properties: Determination of key physicochemical parameters, including solubility, lipophilicity (logP), and pKa, will be crucial for understanding its drug-like properties.

In Vitro Biological Evaluation: A broad biological screening against a panel of cancer cell lines, bacterial strains, and fungal pathogens would be a logical next step to identify any potential therapeutic applications.

Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and guide the design of future derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 8-(Difluoromethoxy)-6-methylquinoline, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves halogenation at the 8-position, followed by nucleophilic substitution with difluoromethoxy groups. For example, bromination of 6-methylquinoline derivatives (e.g., 8-bromomethyl intermediates) is a common precursor step . Subsequent substitution with difluoromethoxy reagents (e.g., ClCF₂O− or AgCF₂O−) under anhydrous conditions is critical. Intermediates like 8-bromo-6-methylquinoline must be rigorously purified via column chromatography (silica gel, hexane/ethyl acetate) to avoid side reactions .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect a singlet for the CF₂O group (δ ~120 ppm in ¹⁹F NMR; absence of splitting due to symmetry). The methyl group at C6 appears as a triplet in ¹H NMR (δ ~2.5 ppm, coupling with adjacent protons) .

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O-C (1250–1050 cm⁻¹) confirm the difluoromethoxy moiety .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (C₁₁H₉F₂NO₂, ~235.2 g/mol). Fragmentation patterns should retain the quinoline backbone .

Q. What safety protocols are essential when handling fluorinated quinoline derivatives?

- Methodological Answer :

- Use fume hoods and gloveboxes for reactions involving volatile fluorinated reagents .

- Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent dermal exposure.

- Neutralize waste with 10% sodium bicarbonate before disposal, as fluorinated byproducts may generate HF under acidic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

- Methodological Answer :

- Steric Considerations : Use bulky bases (e.g., DBU) to deprotonate intermediates and reduce steric hindrance during nucleophilic substitution .

- Electronic Effects : Electron-withdrawing groups (e.g., NO₂) at C6 can activate the quinoline ring for electrophilic substitution, but the methyl group here requires milder conditions (e.g., Pd-catalyzed cross-coupling) .

- Temperature Control : Maintain reactions at −20°C to 0°C during fluorination to minimize decomposition .

Q. How can researchers resolve discrepancies in NMR data for fluorinated quinolines?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁹F-¹H heteronuclear correlation (HETCOR) NMR to assign overlapping signals. For example, coupling between CF₂O and adjacent protons can clarify splitting patterns .

- Solvent Effects : Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may shift OH or NH peaks, aiding assignment .

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) can predict chemical shifts and verify experimental data .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Use microdilution methods (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .

- Cytotoxicity Screening : MTT assays on HEK-293 or HepG2 cells. Test concentrations from 1–100 µM; normalize to DMSO vehicle controls .

- Fluorescence-Based Probes : Evaluate metal chelation (e.g., Fe³⁺, Cu²⁺) via fluorescence quenching in PBS buffer (pH 7.4) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results across studies?

- Methodological Answer :

- Dose-Response Curves : Ensure linearity (R² > 0.95) across tested concentrations. Discrepancies may arise from non-linear kinetics or aggregation at high doses .